molecular formula C14H14N2O3 B11674176 N'-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide CAS No. 315205-80-2

N'-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11674176
CAS No.: 315205-80-2
M. Wt: 258.27 g/mol
InChI Key: FYOSVRCALVWUKM-DHDCSXOGSA-N
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Description

N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a hydrazone derivative known for its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of a furan ring, a hydroxyphenyl group, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the carbohydrazide moiety can chelate metal ions. These interactions can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other hydrazone derivatives. This structural feature enhances its reactivity and potential for forming diverse chemical and biological interactions.

Properties

CAS No.

315205-80-2

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9(11-5-3-4-6-13(11)17)15-16-14(18)12-7-8-19-10(12)2/h3-8,17H,1-2H3,(H,16,18)/b15-9-

InChI Key

FYOSVRCALVWUKM-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=CC=C2O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2O

Origin of Product

United States

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